5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione
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Overview
Description
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. The presence of the indole moiety, particularly with a fluorine substitution, enhances its potential for various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the reaction of 6-fluoroindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are possible due to the reactive sites on the indole and imidazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Scientific Research Applications
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety allows it to bind to enzymes and receptors, modulating their activity. The fluorine substitution enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(7-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(1H-indol-3-yl)methylidene-imidazolidine-2,4-dione
Uniqueness
The presence of the fluorine atom in 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione distinguishes it from other similar compounds. Fluorine enhances the compound’s metabolic stability and bioavailability, making it more effective in its applications .
Properties
Molecular Formula |
C11H8FN3O2 |
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Molecular Weight |
233.20 g/mol |
IUPAC Name |
5-(6-fluoro-1H-indol-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8FN3O2/c12-5-1-2-6-7(4-13-8(6)3-5)9-10(16)15-11(17)14-9/h1-4,9,13H,(H2,14,15,16,17) |
InChI Key |
IXGVBSFCVSLBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
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